molecular formula C10H15NO B11916692 (S)-2-(Ethylamino)-1-phenylethanol

(S)-2-(Ethylamino)-1-phenylethanol

Cat. No.: B11916692
M. Wt: 165.23 g/mol
InChI Key: XAFJIMVZKZUFPE-SNVBAGLBSA-N
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Description

(S)-2-(Ethylamino)-1-phenylethanol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an ethylamino group attached to a phenylethanol backbone, making it a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Ethylamino)-1-phenylethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (S)-2-(Ethylamino)-1-phenylpropan-1-one, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high enantioselectivity.

Industrial Production Methods

On an industrial scale, the production of this compound often involves catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method allows for the efficient and scalable production of the compound with high enantiomeric purity. The choice of catalyst and reaction conditions is crucial to achieving the desired selectivity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Ethylamino)-1-phenylethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Further reduction can yield secondary amines or alcohols, depending on the reducing agent and conditions used.

    Substitution: Nucleophilic substitution reactions can occur at the ethylamino group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in THF.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: (S)-2-(Ethylamino)-1-phenylpropan-1-one.

    Reduction: this compound derivatives.

    Substitution: Various N-substituted derivatives.

Scientific Research Applications

(S)-2-(Ethylamino)-1-phenylethanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a chiral building block in asymmetric synthesis.

Mechanism of Action

The mechanism of action of (S)-2-(Ethylamino)-1-phenylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The phenylethanol backbone provides structural stability and facilitates binding to hydrophobic pockets within the target molecules.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Ethylamino)-1-phenylethanol: The enantiomer of the compound, with similar chemical properties but different biological activities.

    2-(Methylamino)-1-phenylethanol: A structurally similar compound with a methyl group instead of an ethyl group.

    2-(Ethylamino)-1-phenylpropan-1-one: The corresponding ketone, used as a precursor in the synthesis of (S)-2-(Ethylamino)-1-phenylethanol.

Uniqueness

This compound is unique due to its chiral nature and the presence of both an ethylamino group and a phenylethanol backbone. This combination of features allows for specific interactions with biological targets and makes it a valuable intermediate in asymmetric synthesis.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(1S)-2-(ethylamino)-1-phenylethanol

InChI

InChI=1S/C10H15NO/c1-2-11-8-10(12)9-6-4-3-5-7-9/h3-7,10-12H,2,8H2,1H3/t10-/m1/s1

InChI Key

XAFJIMVZKZUFPE-SNVBAGLBSA-N

Isomeric SMILES

CCNC[C@H](C1=CC=CC=C1)O

Canonical SMILES

CCNCC(C1=CC=CC=C1)O

Origin of Product

United States

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